3-Furancarboxylic acid, tetrahydro-4-methyl-2-octyl-5-oxo-, (2S,3R,4R)-
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Overview
Description
3-Furancarboxylic acid, tetrahydro-4-methyl-2-octyl-5-oxo-, (2S,3R,4R)- is an organic compound with a complex structure It is a derivative of furan, a heterocyclic organic compound, and contains multiple functional groups, including a carboxylic acid, a ketone, and an alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furancarboxylic acid, tetrahydro-4-methyl-2-octyl-5-oxo-, (2S,3R,4R)- typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor under acidic or basic conditions, followed by functional group modifications to introduce the desired substituents. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Furancarboxylic acid, tetrahydro-4-methyl-2-octyl-5-oxo-, (2S,3R,4R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the alkyl chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-Furancarboxylic acid, tetrahydro-4-methyl-2-octyl-5-oxo-, (2S,3R,4R)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest in drug discovery and development, particularly for its potential as an enzyme inhibitor.
Medicine: Research has explored its use in developing new therapeutic agents, especially for its potential anticancer properties.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Furancarboxylic acid, tetrahydro-4-methyl-2-octyl-5-oxo-, (2S,3R,4R)- exerts its effects involves its interaction with molecular targets such as enzymes. For example, it can inhibit fatty acid synthase, an enzyme involved in lipid metabolism, by binding to its active site and preventing substrate access. This inhibition can lead to reduced lipid synthesis and has potential therapeutic implications for cancer and metabolic disorders.
Comparison with Similar Compounds
Similar Compounds
- 3-Furancarboxylic acid, tetrahydro-4-methylene-2-octyl-5-oxo-, (2R,3S)-rel-
- 3-Furancarboxylic acid, tetrahydro-4-methylene-5-oxo-2-tridecyl-, cis- (9CI)
Uniqueness
3-Furancarboxylic acid, tetrahydro-4-methyl-2-octyl-5-oxo-, (2S,3R,4R)- is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties. Its ability to inhibit fatty acid synthase sets it apart from other similar compounds, making it a valuable target for research in cancer therapy and metabolic regulation.
Properties
CAS No. |
647830-62-4 |
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Molecular Formula |
C14H24O4 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
(2S,3R,4R)-4-methyl-2-octyl-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C14H24O4/c1-3-4-5-6-7-8-9-11-12(13(15)16)10(2)14(17)18-11/h10-12H,3-9H2,1-2H3,(H,15,16)/t10-,11+,12-/m1/s1 |
InChI Key |
GQYYQVFYWKFMBP-GRYCIOLGSA-N |
Isomeric SMILES |
CCCCCCCC[C@H]1[C@@H]([C@H](C(=O)O1)C)C(=O)O |
Canonical SMILES |
CCCCCCCCC1C(C(C(=O)O1)C)C(=O)O |
Origin of Product |
United States |
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